molecular formula C24H17ClN4O2S2 B6555034 2-({5-benzyl-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)-N-(3-chlorophenyl)acetamide CAS No. 1040664-20-7

2-({5-benzyl-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)-N-(3-chlorophenyl)acetamide

Cat. No.: B6555034
CAS No.: 1040664-20-7
M. Wt: 493.0 g/mol
InChI Key: OYLSTWDPPMQEKI-UHFFFAOYSA-N
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Description

The compound 2-({5-benzyl-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)-N-(3-chlorophenyl)acetamide features a complex tricyclic core comprising sulfur (8-thia), oxygen (6-oxo), and nitrogen atoms (3,5,10-triaza). Key structural attributes include:

  • A benzyl group at position 5 of the tricyclic system.
  • A sulfanyl (-S-) linkage connecting the tricyclic core to an acetamide group.
  • A 3-chlorophenyl substituent on the acetamide moiety.

Properties

IUPAC Name

2-[(5-benzyl-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-4-yl)sulfanyl]-N-(3-chlorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17ClN4O2S2/c25-16-8-4-9-17(12-16)27-19(30)14-32-24-28-20-18-10-5-11-26-22(18)33-21(20)23(31)29(24)13-15-6-2-1-3-7-15/h1-12H,13-14H2,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYLSTWDPPMQEKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C(=O)C3=C(C4=C(S3)N=CC=C4)N=C2SCC(=O)NC5=CC(=CC=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17ClN4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

493.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Research Findings and Methodological Context

  • Periodic Trends : The substitution of S (Group 16) vs. O influences electronic properties, aligning with periodic table-based chemical behavior predictions .
  • Biological Relevance : If these compounds are drug candidates, differences in substituents could modulate target binding affinity or pharmacokinetics. For instance, the 3-chlorophenyl group may enhance affinity for halogen-bond-accepting proteins.

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